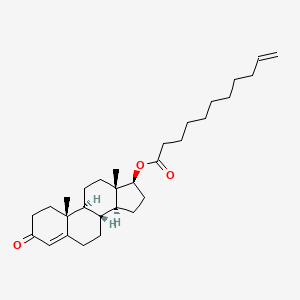

Testosterone undecylenate

Description

Properties

CAS No. |

29430-26-0 |

|---|---|

Molecular Formula |

C30H46O3 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |

InChI |

InChI=1S/C30H46O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,21,24-27H,1,5-20H2,2-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 |

InChI Key |

PBFYIQCFOZXSKC-CNQKSJKFSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Foundational & Exploratory

Testosterone undecylenate mechanism of action in androgen receptor signaling

An In-depth Technical Guide on the Core Mechanism of Action of Testosterone (B1683101) Undecylenate in Androgen Receptor Signaling

Introduction

Testosterone Undecylenate (TU) is a long-acting, esterified prodrug of testosterone used primarily for testosterone replacement therapy in men with hypogonadism.[1][2] Its mechanism of action is intrinsically linked to its conversion into active androgens and the subsequent activation of the Androgen Receptor (AR), a ligand-dependent transcription factor pivotal for male sexual development and physiological maintenance.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of TU, the molecular steps of AR signaling it initiates, and the key experimental protocols used to investigate this pathway.

Pharmacokinetics and Metabolism of this compound

Unlike native testosterone, which is rapidly metabolized by the liver, the undecanoate ester modification allows TU to bypass significant first-pass hepatic metabolism, enhancing its bioavailability.[5][6]

-

Absorption : When administered orally, TU is absorbed via the intestinal lymphatic system.[6] Intramuscular injections create a depot from which the compound is slowly released.[1]

-

Metabolism : In the bloodstream, non-specific esterase enzymes cleave the undecanoate ester bond, releasing active testosterone.[7][8] Testosterone is the primary active hormone, but it can be further metabolized in target tissues into two major active metabolites:

The long-chain ester of TU results in a prolonged pharmacokinetic profile compared to other testosterone esters like enanthate, allowing for less frequent dosing.[9]

Core Mechanism: Androgen Receptor (AR) Signaling Pathway

The biological effects of testosterone and DHT are mediated through the Androgen Receptor.[8] The canonical AR signaling pathway is a multi-step process that culminates in the regulation of target gene expression.[3]

-

Ligand Binding : In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) like HSP90 and HSP70, which maintain its conformation and prevent its activation.[3][10][11] The binding of an androgen (testosterone or DHT) to the AR's ligand-binding domain (LBD) induces a critical conformational change.[3][4]

-

HSP Dissociation and Dimerization : This conformational shift causes the dissociation of the HSPs, exposing a nuclear localization signal.[10][11] The ligand-bound AR molecules then form homodimers.[3][11]

-

Nuclear Translocation : The AR homodimers translocate from the cytoplasm into the nucleus.[10][11]

-

DNA Binding and Transcriptional Regulation : Inside the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[3][10] Upon binding to AREs, the AR recruits a complex of co-regulatory proteins (coactivators and corepressors) that modulate the transcription of androgen-responsive genes by interacting with the general transcription machinery, including RNA Polymerase II.[3][10][12] These target genes are crucial for various cellular processes, including growth, proliferation, and differentiation, ultimately mediating the physiological effects of testosterone.[3]

Data Presentation: Pharmacokinetic Parameters

Quantitative data from clinical studies provide insight into the behavior of this compound in the human body.

Table 1: Pharmacokinetic Profile of Injectable TU in Hypogonadal Men

| Parameter | 500 mg Dose[13] | 1,000 mg Dose[13] | 750 mg Dose (at steady state)[14] |

|---|---|---|---|

| Mean Peak Serum T (Cmax) | 47.8 ± 10.1 nmol/L | 54.2 ± 4.8 nmol/L | 890.6 ± 345.11 ng/dL |

| Time to Peak (Tmax) | ~7 days | ~7 days | Not specified |

| Terminal Elimination Half-Life | 18.3 ± 2.3 days | 23.7 ± 2.7 days | Not specified |

| Mean Residence Time | 21.7 ± 1.1 days | 23.0 ± 0.8 days | Not specified |

| Mean Average Serum T | Not specified | Not specified | 494.9 ± 141.46 ng/dL |

Note: Units are presented as reported in the source studies. Conversion: 1 nmol/L ≈ 28.85 ng/dL for testosterone.

Table 2: Hormonal Effects of Oral TU in a Double-Blind, Placebo-Controlled Study[15]

| Parameter | Effect of Oral TU (160 mg/day) |

|---|---|

| Plasma Testosterone | Modest increase, did not always reach normal range |

| Plasma 5α-Dihydrotestosterone | Substantial increase |

| Sex Hormone Binding Globulin (SHBG) | Significant decrease |

| Estradiol | Rise |

Experimental Protocols for Studying AR Signaling

Several key in vitro and cell-based assays are employed to characterize the interaction of compounds like TU with the AR signaling pathway.

Ligand Binding Assay

This assay determines the binding affinity of a compound to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.[3][16]

Detailed Methodology:

-

Receptor Preparation : A source of androgen receptor is prepared, typically from prostate cancer cell lysates (e.g., LNCaP cells) or recombinantly expressed AR protein.[3][17]

-

Competitive Incubation : The AR preparation is incubated with a constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT).[3][16]

-

Test Compound Addition : Varying concentrations of the unlabeled test compound (e.g., testosterone, DHT derived from TU) are added to compete for binding to the AR.[16]

-

Equilibration : The mixture is incubated, typically at 4°C for 18-24 hours, to allow the binding to reach equilibrium.[16]

-

Separation of Bound and Free Ligand : The AR-bound radioligand is separated from the unbound (free) radioligand. Common methods include hydroxylapatite slurry precipitation or filtration through GF/B filters.[16]

-

Quantification : The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.[18]

-

Data Analysis : The data is plotted as the percentage of radioligand displaced versus the concentration of the test compound. This allows for the calculation of the IC50 value (the concentration of test compound that displaces 50% of the radioligand), which is indicative of binding affinity.

Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the AR in response to a ligand.[19][20] It provides a quantitative measure of a compound's ability to act as an AR agonist or antagonist.[21]

Detailed Methodology:

-

Cell Culture and Transfection : A suitable cell line (e.g., COS-1, PC3, or LNCaP) is cultured.[19][22] The cells are co-transfected with two plasmids:

-

An AR expression vector (if the cells do not express endogenous AR).[19]

-

A reporter vector containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple AREs.[20][22]

-

Often, a second reporter (e.g., Renilla luciferase) with a constitutive promoter is co-transfected to normalize for transfection efficiency.[22]

-

-

Compound Treatment : The transfected cells are treated with varying concentrations of the test compound (e.g., testosterone derived from TU) or known agonists/antagonists.[3]

-

Incubation : Cells are incubated for a sufficient period (e.g., 24 hours) to allow for AR activation and reporter gene expression.[22]

-

Cell Lysis : The cells are lysed to release the cellular contents, including the expressed reporter proteins.[3]

-

Activity Measurement : The activity of the reporter enzyme is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified using a luminometer.[3]

-

Data Analysis : The reporter activity is normalized to the control reporter (if used). An increase in signal compared to the vehicle control indicates agonistic activity, while a decrease in signal in the presence of a known agonist indicates antagonistic activity.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to determine the specific genomic locations where the AR binds in response to androgen stimulation.

Detailed Methodology:

-

Cell Treatment : Prostate cancer cells (e.g., LNCaP) are treated with an androgen (e.g., DHT or R1881) to induce AR nuclear translocation and DNA binding.[11][23]

-

Cross-linking : Proteins are cross-linked to DNA in situ using a reagent like formaldehyde. This "freezes" the protein-DNA interactions within the cell.[11]

-

Cell Lysis and Chromatin Shearing : Cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[11]

-

Immunoprecipitation (IP) : The sheared chromatin is incubated with an antibody specific to the AR. The antibody-AR-DNA complexes are then captured, often using protein A/G-coated magnetic beads.[11][23]

-

Washing : The beads are washed to remove non-specifically bound chromatin.

-

Reverse Cross-linking and DNA Purification : The cross-links are reversed (typically by heating), and the proteins are digested with proteinase K. The co-precipitated DNA is then purified.[11]

-

DNA Analysis : The purified DNA is analyzed to identify the sequences that were bound by the AR. This can be done on a gene-by-gene basis using quantitative PCR (ChIP-qPCR) or on a genome-wide scale using next-generation sequencing (ChIP-seq).[24][25]

Conclusion

The mechanism of action of this compound is a multi-stage process that begins with its metabolic conversion to active androgens. These androgens then activate the Androgen Receptor, a ligand-gated transcription factor, initiating a signaling cascade involving receptor dimerization, nuclear translocation, and binding to specific DNA elements. This ultimately modulates the expression of a suite of target genes responsible for mediating the diverse physiological effects of testosterone. The characterization of this pathway relies on a combination of pharmacokinetic studies and robust experimental methodologies, including ligand binding assays, reporter gene assays, and chromatin immunoprecipitation, which together provide a detailed molecular understanding of TU's therapeutic action.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Testosterone undecanoate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]

- 7. What is Testosterone Undecanoate used for? [synapse.patsnap.com]

- 8. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Androgen replacement with oral testosterone undecanoate in hypogonadal men: a double blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 19. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 20. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Genome-wide analysis of androgen receptor binding and transcriptomic analysis in mesenchymal subsets during prostate development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Testosterone Undecylenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) undecylenate, a long-acting ester of testosterone, represents a significant advancement in androgen replacement therapy. Its unique pharmacokinetic profile, allowing for both oral and long-acting injectable administration, has provided clinicians and patients with versatile treatment options for hypogonadism. This technical guide provides an in-depth exploration of the discovery, synthesis, physicochemical properties, and pharmacokinetic profile of testosterone undecylenate. Detailed experimental protocols for its synthesis are presented, alongside a comprehensive summary of its quantitative data. Furthermore, key biological and developmental pathways are visualized to offer a clear and concise understanding of its mechanism and historical context.

Introduction

The journey of this compound is rooted in the broader history of androgen discovery. Following the first isolation of testosterone in 1935 by Laqueur and its synthesis in the same year by Butenandt and Ruzicka, the therapeutic potential of testosterone was quickly realized.[1][2] However, native testosterone's poor oral bioavailability and short half-life necessitated the development of modified versions for effective clinical use.[1] Early efforts in the 1950s led to injectable forms like testosterone enanthate and cypionate.[3][4] The 1970s marked a significant milestone with the introduction of orally effective testosterone undecanoate, a development aimed at providing a more convenient administration route.[3][5]

This compound is an ester prodrug of testosterone.[6] Following administration, it is absorbed and subsequently hydrolyzed by endogenous esterases to release testosterone, the active androgen.[7] This guide delves into the technical details of its creation and characteristics, offering valuable insights for professionals in the field of drug development and endocrine research.

Physicochemical Properties

This compound is a white crystalline or crystalline powder.[8] It is highly lipophilic, a property crucial for its absorption via the lymphatic system when administered orally.[9] This lipophilicity also contributes to its long half-life when formulated as an oil-based intramuscular injection. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate | [10] |

| CAS Number | 5949-44-0 | [6][11] |

| Molecular Formula | C₃₀H₄₈O₃ | [12] |

| Molecular Weight | 456.71 g/mol | [12] |

| Melting Point | 59-61 °C | [6][13] |

| Solubility | Very soluble in chloroform; soluble in ethanol; slightly soluble in methanol (B129727) and vegetable oil; insoluble in water. | [8] |

| Appearance | White crystalline or crystalline powder | [6][8] |

| IR Absorption | The infrared absorption spectrum is consistent with the reference standard. Key vibrations include C-H aromatic ring deformations (~2950 cm⁻¹) and C=O stretching. | [8][9] |

| Mass Spectrometry | Electrospray ionization mass spectrometry typically shows a prominent protonated molecular ion [M+H]⁺. Source fragmentation can yield major ions at M-59 and M-87. | [14] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of testosterone at the 17β-hydroxyl group with undecanoyl chloride or a similar undecanoic acid derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol

The following protocol is a generalized procedure based on common methods described in the patent literature.[12][15]

Materials:

-

Testosterone

-

Undecanoyl chloride

-

Pyridine (or another suitable base like DIPEA or K₂CO₃)

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetone (B3395972), acetonitrile, or DMA)

-

Water

-

Acetone

Procedure:

-

Under a nitrogen atmosphere, dissolve testosterone in the chosen solvent in a reaction vessel.

-

Add the base (e.g., pyridine) to the solution and mix thoroughly.

-

Cool the reaction mixture to 0-10 °C.

-

Slowly add undecanoyl chloride to the cooled solution while maintaining the temperature.

-

Allow the reaction to proceed at room temperature for a specified duration (typically 1-6 hours), monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture to precipitate the crude this compound.

-

Stir the mixture, often at a reduced temperature (0-10 °C), to ensure complete precipitation.

-

Filter the precipitate and wash it with an aqueous acetone solution.

-

Dry the product under a vacuum at room temperature.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as acetone.

Diagram 1: Experimental Workflow for the Synthesis of this compound

A generalized workflow for the synthesis of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound varies significantly depending on its route of administration.

Oral Administration

Oral this compound is formulated in an oil-based capsule, which facilitates its absorption through the intestinal lymphatic system.[16] This route largely bypasses the first-pass metabolism in the liver, a major hurdle for oral administration of native testosterone.[16] However, plasma testosterone levels can be erratic with oral administration.[17]

Intramuscular Injection

When administered as an intramuscular injection in an oil vehicle (such as castor oil), this compound is released slowly into the circulation. This results in a long half-life, allowing for infrequent dosing intervals of several weeks to months. Intramuscular injections provide more stable and predictable serum testosterone levels compared to the oral route.[17]

Table 2: Comparative Pharmacokinetic Parameters of this compound

| Formulation | Dose | Cmax (ng/dL) | Tmax | Terminal Half-life | References |

| Oral | 237 mg twice daily | 1008 ± 581 | ~5 hours | Not consistently determined | [7] |

| Oral | 225 mg twice daily | 1306.4 ± 652.2 (at week 3) | 4-6 hours | Not specified | |

| Intramuscular | 500 mg | 4780 ± 1010 (nmol/L to ng/dL conversion needed) | ~7 days | 18.3 ± 2.3 days | [6] |

| Intramuscular | 1000 mg | 5420 ± 480 (nmol/L to ng/dL conversion needed) | ~7 days | 23.7 ± 2.7 days | [6] |

| Intramuscular | 750 mg | 890.6 ± 345.11 | ~7 days | Not specified | [4] |

Mechanism of Action: Testosterone Signaling Pathway

As a prodrug, this compound itself is inactive. Its biological effects are mediated through its conversion to testosterone. Testosterone exerts its effects through two primary signaling pathways: a classical genomic pathway and a non-classical, non-genomic pathway.

-

Classical (Genomic) Pathway: Testosterone diffuses into the target cell and binds to the androgen receptor (AR) in the cytoplasm. This binding causes a conformational change in the AR, leading to its dissociation from heat shock proteins. The testosterone-AR complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes, leading to the physiological effects of testosterone.

-

Non-Classical (Non-Genomic) Pathway: This pathway involves the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, through the interaction of testosterone with AR in the cytoplasm. This leads to more immediate cellular responses.

Diagram 2: Testosterone Signaling Pathway

The classical and non-classical signaling pathways of testosterone.

Historical Development Timeline

The development of testosterone therapies has been a multi-decade endeavor, driven by the need for more effective and convenient formulations.

Diagram 3: Development Timeline of Testosterone Therapy

Key milestones in the development of testosterone replacement therapies.

Conclusion

This compound stands as a testament to the ongoing innovation in hormone replacement therapy. Its development has addressed some of the fundamental challenges of testosterone delivery, offering both oral and long-acting injectable options to suit diverse patient needs. A thorough understanding of its discovery, synthesis, and pharmacokinetic properties is essential for researchers and clinicians working to further refine and optimize androgen therapies. The detailed protocols and data presented in this guide serve as a valuable resource for these endeavors, providing a solid foundation for future research and development in the field.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Testosterone cypionate - Wikipedia [en.wikipedia.org]

- 3. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 4. Testosterone undecanoate CAS#: 5949-44-0 [m.chemicalbook.com]

- 5. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Spectrophotometric and chromatographic strategies for exploring of the nanostructure pharmaceutical formulations which contains testosterone undecanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Testosterone Undecanoate | CAS 5949-44-0 |LGC Standards [lgcstandards.com]

- 9. schd-shimadzu.com [schd-shimadzu.com]

- 10. Testosterone undecanoate synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Electrospray mass spectrometry of testosterone esters: potential for use in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TW201620924A - Synthetic method of testosterone alkanoate - Google Patents [patents.google.com]

- 14. academic.oup.com [academic.oup.com]

- 15. droracle.ai [droracle.ai]

- 16. fitscience.co [fitscience.co]

- 17. Safety, efficacy, and pharmacokinetics of oral testosterone undecanoate in males with hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Oral Testosterone Undecylenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of oral testosterone (B1683101) undecylenate (TU), a long-acting ester of testosterone used in hormone replacement therapy for men with hypogonadism.[1][2] This document synthesizes data from key clinical studies, details experimental methodologies, and visualizes complex biological and experimental processes.

Pharmacokinetics

Oral testosterone undecylenate offers a unique absorption pathway that circumvents the extensive first-pass hepatic metabolism seen with native testosterone.[3] This distinct characteristic is central to its viability as an oral therapeutic agent.

Absorption

Unlike other oral testosterone forms that can be associated with liver toxicity, this compound is formulated to be absorbed via the intestinal lymphatic system.[1][4][5] This process involves the incorporation of the lipophilic TU molecules into chylomicrons within the enterocytes, which are then transported through the lymphatic vessels, bypassing the liver and entering systemic circulation.[6] This lymphatic absorption is crucial for its bioavailability and safety profile, avoiding the hepatotoxicity linked to older oral androgens like methyltestosterone.[7]

The absorption of oral TU is significantly influenced by the presence of food, particularly dietary fat. Co-administration with a meal increases the bioavailability of testosterone and its active metabolite, dihydrotestosterone (B1667394) (DHT).[8][9] Studies have shown that consuming a meal with a moderate amount of fat (approximately 19 grams) can efficiently enhance the absorption of testosterone from oral TU.[8] In a fasting state, serum concentrations of testosterone, TU, and DHT are significantly lower compared to the fed state.[9][10] For instance, one study reported that the maximum serum concentration (Cmax) and area under the plasma concentration-time curve (AUC) for testosterone were substantially higher in the fed state (10.7 ng/ml and 56.4 ng x hr/ml, respectively) compared to the fasting state (0.67 ng/ml and 5.37 ng x hr/ml, respectively).[9][10]

Distribution

Once in the systemic circulation, testosterone is highly bound to plasma proteins. Approximately 40% is bound to sex hormone-binding globulin (SHBG), and about 2% remains unbound or "free." The remainder is loosely bound to albumin and other proteins.[11] The free testosterone is the biologically active form that can enter cells and exert its effects. Oral TU administration has been shown to decrease SHBG levels.[7][12]

Metabolism

This compound is a pro-drug of testosterone. In the circulation and tissues, the undecanoate ester is cleaved by non-specific esterases to release active testosterone.[1][11] Testosterone can then be metabolized through two primary pathways: conversion to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase, and aromatization to estradiol (B170435) by the enzyme aromatase.[11] Oral TU administration has been associated with a notable increase in the DHT/testosterone ratio.[7][13] The undecanoate moiety is metabolized via beta-oxidation, similar to other fatty acids.[11]

Excretion

Testosterone and its metabolites are primarily excreted in the urine as glucuronic and sulfuric acid conjugates.[1][11] A smaller portion is excreted in the feces, mostly in an unconjugated form.[11]

Pharmacokinetic Parameters

The pharmacokinetic profile of oral TU is characterized by a peak concentration (Tmax) of testosterone occurring between 4 and 5 hours post-administration.[7] After reaching Tmax, testosterone concentrations decline, reaching baseline at approximately 12 hours, necessitating twice-daily dosing to maintain stable levels.[7] Steady-state trough serum testosterone levels are typically reached by day 7 of consistent dosing.[7][13]

Table 1: Summary of Pharmacokinetic Parameters of Oral this compound

| Parameter | Value | Condition | Reference |

| Tmax (Time to Peak Concentration) | 4-5 hours | Post-dose in hypogonadal men | [7] |

| 255 ± 51 min (initial dose) | 40 mg dose in boys with delayed puberty | [14] | |

| 300 ± 76 min (at 3 months) | 40 mg dose in boys with delayed puberty | [14] | |

| Cmax (Maximum Concentration) of Testosterone | 10.7 ng/mL | 80 mg TU with food | [9][10] |

| 0.67 ng/mL | 80 mg TU fasting | [9][10] | |

| AUC (Area Under the Curve) of Testosterone | 56.4 ng x hr/mL | 80 mg TU with food | [9][10] |

| 5.37 ng x hr/mL | 80 mg TU fasting | [9][10] | |

| Steady State | Reached by day 7 | 200 mg twice daily dosing | [7][13] |

| Half-life (this compound) | ~2 hours | [11] | |

| Half-life (Testosterone) | 10-100 minutes (variable) | [11] |

Pharmacodynamics

The pharmacodynamic effects of oral this compound are mediated by the resulting testosterone and its active metabolites, which interact with androgen receptors throughout the body to regulate a wide range of physiological processes.

Mechanism of Action

Testosterone, released from TU, acts by binding to intracellular androgen receptors (AR).[1][15] This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to the physiological effects associated with androgens.[15] These effects include the development and maintenance of male secondary sexual characteristics, such as increased muscle and bone mass, and the growth of facial and body hair.[1] Testosterone can also exert non-genomic effects, such as vasorelaxation of vascular smooth muscle.[15]

Physiological and Endocrine Effects

Oral TU therapy aims to restore serum testosterone levels to the normal physiological range in hypogonadal men.[7][16] This restoration leads to improvements in the signs and symptoms of testosterone deficiency, including enhanced libido and sexual activity, and improved mood.[12][17]

Pharmacodynamically, exogenous testosterone administration suppresses the hypothalamic-pituitary-gonadal (HPG) axis. By increasing serum testosterone levels, a negative feedback loop is initiated, leading to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[11][12] Studies have demonstrated significant decreases in both LH and FSH following oral TU treatment.[7][12]

Other notable pharmacodynamic effects include an increase in hematocrit and prostate-specific antigen (PSA), which are class effects of all testosterone replacement therapies.[16]

Table 2: Summary of Pharmacodynamic Effects of Oral this compound

| Parameter | Effect | Study Population/Dose | Reference |

| Serum Testosterone | Restored to eugonadal range (300-1140 ng/dL) in 87.4% of patients. | Hypogonadal men, 225 mg twice daily (titrated) | [12][18] |

| Luteinizing Hormone (LH) | Mean decrease of 3.6 mIU/mL (77.5%) from baseline. | Hypogonadal men, 200 mg twice daily for 28 days | [7] |

| Mean decrease of -3.7 ± 7.2 IU/L from baseline to week 52. | Hypogonadal men, titrated dose | [12] | |

| Follicle-Stimulating Hormone (FSH) | Mean decrease of 3.3 mIU/mL (60.1%) from baseline. | Hypogonadal men, 200 mg twice daily for 28 days | [7] |

| Mean decrease of -4.9 ± 9.5 IU/L from baseline to week 52. | Hypogonadal men, titrated dose | [12] | |

| Sex Hormone-Binding Globulin (SHBG) | 38.4% decrease from baseline after 28 days. | Hypogonadal men, 200 mg twice daily | [7] |

| Mean decrease of -8.91 ± 9.74 nmol/L from baseline to week 52. | Hypogonadal men, titrated dose | [12] | |

| Dihydrotestosterone (DHT) | DHT levels track serum testosterone concentrations; DHT/T ratio increases 3-fold. | Hypogonadal men, 200 mg twice daily | [7][13] |

| Prostate-Specific Antigen (PSA) | Small but statistically significant increases observed. | Long-term study in men with low testosterone | [16] |

| Hematocrit (HCT) | Small but statistically significant increases observed. | Long-term study in men with low testosterone | [16] |

| Cholesterol | Minimal effects on LDL; lowers HDL. | Long-term study in men with low testosterone | [16] |

Experimental Protocols

The evaluation of oral this compound's pharmacokinetics and pharmacodynamics has been conducted through various clinical trials. The methodologies employed in these studies are crucial for understanding and interpreting the resulting data.

Study Designs

A common approach involves randomized, open-label, crossover, or parallel-group studies.[8][7][9] For instance, food-effect studies often use a crossover design where subjects receive the drug in both fed and fasting states with a washout period in between.[8][9] Efficacy and safety trials are often longer-term, parallel-group studies, sometimes with an active comparator like a transdermal testosterone gel.[12][19]

-

Phase 3 Efficacy and Safety Trial (e.g., SOAR Study, NCT02081300): This was a randomized, open-label, active-controlled study in hypogonadal men.[12][18] Patients were randomized to receive either oral TU or a topical testosterone gel for an extended period (e.g., 12 months).[12][20] The oral TU arm typically starts at a specific dose (e.g., 225 mg or 237 mg twice daily) with meals, followed by dose titration based on pharmacokinetic assessments at specific time points (e.g., weeks 4 and 8).[18][21]

-

Pharmacokinetic Food-Effect Study: These are often single-dose, randomized, open-label, crossover studies.[8][9] Healthy subjects (e.g., postmenopausal women) receive a single oral dose of TU under fasting conditions and after a standardized meal.[8][9] A washout period of at least one week separates the treatment periods.[9]

Subject Population

Studies have been conducted in various populations, including:

-

Hypogonadal men: The primary target population for efficacy and safety trials, typically with baseline serum testosterone levels below 300 ng/dL.[7][12][20]

-

Healthy postmenopausal women: Often used in early pharmacokinetic studies to assess bioavailability and food effects due to their low and stable endogenous testosterone levels.[8][9]

-

Boys with delayed puberty: To assess the effects on sexual maturation and growth.[14]

Dosing and Administration

Oral TU is administered in capsule form, typically twice daily with meals to ensure optimal absorption.[4][19] Doses in clinical trials have ranged from 100 mg to 400 mg twice daily, with titration based on serum testosterone levels to achieve concentrations within the eugonadal range.[7][19]

Pharmacokinetic and Pharmacodynamic Assessments

-

Blood Sampling: For pharmacokinetic analysis, serial blood samples are collected at predefined time points over a 24-hour period (e.g., pre-dose and at 1, 2, 4, 6, 8, 10, 12, and 24 hours post-dose) to determine the concentration-time profile of testosterone, DHT, and other hormones.[7][13][14]

-

Analytical Methods: The quantification of testosterone, TU, and DHT in serum or plasma is predominantly performed using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][9] This method is preferred over immunoassays for its accuracy and ability to distinguish between different steroids.[22][23] The lower limit of quantification for testosterone and DHT using LC-MS/MS is typically around 0.96 nmol/L (2 ng/dL).[7]

Conclusion

Oral this compound represents a significant advancement in testosterone replacement therapy, offering an effective and convenient alternative to non-oral formulations. Its unique lymphatic absorption pathway minimizes hepatic first-pass metabolism, contributing to a favorable safety profile. The pharmacokinetics are heavily influenced by food, requiring administration with meals to ensure adequate bioavailability. Pharmacodynamically, oral TU effectively restores testosterone levels to the normal range, leading to improvements in the clinical signs and symptoms of hypogonadism and predictable effects on the HPG axis. The data summarized in this guide, derived from rigorous clinical investigation, provide a comprehensive foundation for researchers, scientists, and drug development professionals working with this important therapeutic agent.

References

- 1. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]

- 2. Safety and Efficacy Trial of Oral Testosterone Undecanoate (TU) in Hypogonadal Men | Clinical Research Trial Listing [centerwatch.com]

- 3. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7 Reasons Why Oral Testosterone Might Work Better For You - ReThink [rethinktestosterone.com]

- 5. endocrinenews.endocrine.org [endocrinenews.endocrine.org]

- 6. Steady-state pharmacokinetics of oral testosterone undecanoate with concomitant inhibition of 5α-reductase by finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reexamination of Pharmacokinetics of Oral Testosterone Undecanoate in Hypogonadal Men With a New Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of food composition on serum testosterone levels after oral administration of Andriol® Testocaps® - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Important effect of food on the bioavailability of oral testosterone undecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Safety, efficacy, and pharmacokinetics of oral testosterone undecanoate in males with hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. endocrine.org [endocrine.org]

- 17. Effects of oral testosterone undecanoate in hypogonadal male patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Safety, efficacy, and pharmacokinetics of oral testosterone undecanoate in males with hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. A New Oral Testosterone Undecanoate Formulation Restores Testosterone to Normal Concentrations in Hypogonadal Men - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. diva-portal.org [diva-portal.org]

The In-Vivo Journey of Testosterone Undecylenate: A Technical Guide to Metabolism and Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo metabolism of testosterone (B1683101) undecylenate (TU), a long-acting ester of testosterone used in androgen replacement therapy. It details the metabolic pathways following oral and intramuscular administration, the generation of its primary active metabolites—testosterone (T) and dihydrotestosterone (B1667394) (DHT)—and their subsequent pharmacokinetic profiles. This document synthesizes quantitative data from multiple studies and outlines the experimental methodologies employed for their determination, offering a core resource for professionals in pharmacology and drug development.

Introduction to Testosterone Undecylenate

This compound is a testosterone prodrug developed to improve the pharmacokinetic profile of testosterone, allowing for less frequent dosing compared to other testosterone esters.[1][2] It is available in both oral and intramuscular depot injection formulations, each with a distinct metabolic journey.[1] The long undecanoate fatty acid ester chain at the 17β-position increases the molecule's lipophilicity, which is central to its unique absorption and metabolism.[3]

Metabolic Pathways and Bioactivation

The bioactivation of TU into its active forms is a multi-step process initiated by the cleavage of its ester bond. The route of administration—oral versus intramuscular—dictates the initial absorption pathway and subsequent metabolic steps.

Oral Administration

Oral TU is formulated in an oil-based, self-emulsifying drug delivery system (SEDDS) to facilitate absorption via the intestinal lymphatic system.[4][5][6] This route largely bypasses the first-pass metabolism in the liver that inactivates native testosterone.[3][6]

-

Lymphatic Absorption: In the small intestine, the lipophilic TU is incorporated into chylomicrons and absorbed into the lymphatic vessels, eventually reaching the systemic circulation via the thoracic duct.[3][6][7]

-

Partial Intestinal Metabolism: A portion of TU is metabolized within the intestinal wall.[1][7] Studies in rats have shown that the small intestine possesses the highest metabolic activity for TU compared to the stomach or large intestine.[8] Here, 5α-reductase can convert TU into 5α-dihydrotestosterone undecanoate (DHTU).[1][7]

-

Systemic Hydrolysis: Once in the bloodstream, both TU and DHTU are hydrolyzed by non-specific tissue and plasma esterases to release the active androgens, testosterone (T) and dihydrotestosterone (DHT), respectively, along with undecanoic acid.[1][3]

Intramuscular Administration

When administered as an intramuscular depot injection (typically in castor oil or tea seed oil), TU forms a reservoir in the muscle tissue.[1]

-

Slow Release: The oily vehicle allows for a very slow and sustained release of TU from the injection site into the systemic circulation.

-

Systemic Hydrolysis: Similar to the oral route, circulating TU is cleaved by esterases in the blood and various tissues to liberate active testosterone.[3]

The overall metabolic conversion process is visualized in the diagram below.

Active Metabolites and Pharmacokinetics

The primary active metabolites of TU are testosterone and dihydrotestosterone. DHT is formed from testosterone in tissues expressing the enzyme 5α-reductase, such as the prostate gland, skin, and liver, and is a more potent androgen than testosterone itself.[9][10] Following TU administration, serum levels of T, DHT, and estradiol (formed from T via aromatase) all increase.[4]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of TU and its metabolites vary significantly between oral and injectable formulations. The following tables summarize key data from various in-vivo studies.

Table 1: Pharmacokinetic Parameters of Oral this compound

| Parameter | Value | Study Population & Dose | Source |

| Bioavailability | 3-7% in men | Hypogonadal Men | [1] |

| Tmax (Time to Peak) | ~4-5 hours | Hypogonadal Men, 40 mg | [11] |

| ~5 hours | Hypogonadal Men, 237 mg | [3] | |

| Elimination Half-Life (TU) | ~1.6 - 2 hours | Healthy Men | [1][3] |

| Mean Residence Time | ~3.7 hours | Healthy Men | [1] |

| Cavg (Serum T) | 489 ± 155 ng/dL | Hypogonadal Men, Dose-adjusted | [12] |

| DHT:T Ratio | Increased 3-fold | Hypogonadal Men | [4] |

Table 2: Pharmacokinetic Parameters of Intramuscular this compound

| Parameter | Value (Vehicle) | Study Population & Dose | Source |

| Elimination Half-Life | 18.3 ± 2.3 days | Hypogonadal Men, 500 mg | [13] |

| 23.7 ± 2.7 days | Hypogonadal Men, 1000 mg | [13] | |

| 33.9 days (Castor Oil) | Healthy Men, 1000 mg | [1][3] | |

| 20.9 days (Tea Seed Oil) | Healthy Men, 1000 mg | [1] | |

| Mean Residence Time | 21.7 ± 1.1 days | Hypogonadal Men, 500 mg | [13] |

| 23.0 ± 0.8 days | Hypogonadal Men, 1000 mg | [13] | |

| 36.0 days (Castor Oil) | Healthy Men, 1000 mg | [1] | |

| Tmax (Time to Peak T) | ~7 days | Hypogonadal Men, 750 mg | [3] |

| ~3-8 days | Healthy Men, 1000 mg | [14] | |

| Peak Serum T | 54.2 ± 4.8 nmol/L | Hypogonadal Men, 1000 mg | [13] |

| Duration of Action | Maintains normal T levels for at least 7-8 weeks | Hypogonadal Men, 500-1000 mg | [13] |

Androgen Receptor Signaling

Once formed, testosterone and DHT exert their physiological effects by binding to the intracellular androgen receptor (AR). This activated hormone-receptor complex acts as a transcription factor, modulating the expression of target genes responsible for the development and maintenance of male characteristics.

Experimental Protocols

The quantitative analysis of TU and its metabolites in biological matrices is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[15][16]

Sample Collection and Preparation

-

Blood Collection: Blood samples are collected in tubes, which may contain stabilizers like sodium fluoride (B91410) and EDTA to inhibit esterase activity that would otherwise continue the conversion of TU to T ex-vivo.[17] Serum or plasma is separated by centrifugation.[16]

-

Liquid-Liquid Extraction (LLE): A common sample preparation technique involves LLE. To 1 mL of serum or plasma, an internal standard is added, followed by reagents such as sodium hydroxide (B78521) and methanol (B129727), and an extraction solvent like cyclohexane. The mixture is shaken to partition the analytes into the organic layer, which is then separated and evaporated.[18]

Derivatization

-

Oxime Derivatization: To improve chromatographic properties and detection sensitivity, the extracted samples can be derivatized. For instance, the formation of oxime derivatives is achieved by reconstituting the dried extract in a derivatization mixture and heating it (e.g., at 75°C for 10 minutes) before injection into the LC-MS/MS system.[16]

LC-MS/MS Analysis

-

Chromatography: A reversed-phase HPLC method is typically used for separation. For example, a C18 column (e.g., 4.6 mm × 250 mm, 5 μm) with an isocratic mobile phase like 100% methanol can be employed.[19]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, which provides the high selectivity needed to differentiate between structurally similar steroids and to quantify them at low concentrations.[15]

The following diagram illustrates a typical workflow for these experimental studies.

Conclusion

The metabolism of this compound is critically dependent on its formulation and route of administration. The oral formulation leverages lymphatic absorption to bypass hepatic first-pass metabolism, while the intramuscular formulation provides a long-acting depot for sustained release. In both cases, the prodrug is efficiently converted by systemic esterases into its active metabolites, testosterone and dihydrotestosterone, which then act on the androgen receptor to exert their physiological effects. Understanding these distinct pharmacokinetic and metabolic pathways is essential for the optimization of androgen replacement therapy and the development of new androgenic compounds.

References

- 1. Testosterone undecanoate - Wikipedia [en.wikipedia.org]

- 2. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reexamination of pharmacokinetics of oral testosterone undecanoate in hypogonadal men with a new self-emulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]

- 7. The pharmacology and metabolism of testosterone undecanoate (TU), a new orally active androgen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the metabolism of testosterone undecanoate and testosterone in the gastrointestinal wall of the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. urfjournals.org [urfjournals.org]

- 10. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. A new oral testosterone undecanoate therapy comes of age for the treatment of hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Acceptability of Subcutaneous Injection of Testosterone Undecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of analytical approaches for the detection of oral testosterone undecanoate administration in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]

- 18. sobraf.org [sobraf.org]

- 19. longdom.org [longdom.org]

The Cellular and Molecular Impact of Testosterone Undecylenate on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) Undecylenate (TU) is a long-acting ester of testosterone used in hormone replacement therapy to treat hypogonadism. Upon administration, TU is converted into testosterone, the primary male sex hormone, which then exerts a wide range of biological effects by modulating gene expression in various target tissues. Understanding the precise cellular and molecular mechanisms by which TU influences gene transcription is critical for optimizing therapeutic strategies and for the development of novel androgen-based drugs. This technical guide provides an in-depth overview of the effects of TU on gene expression, focusing on the underlying signaling pathways, target genes, and the experimental methodologies used to elucidate these processes.

Mechanism of Action: From Testosterone Undecylenate to Gene Regulation

The biological activity of this compound is predicated on its conversion to testosterone. Once testosterone enters a target cell, it can influence gene expression through two primary pathways: the classical genomic pathway and the more rapid non-genomic signaling pathways.

Classical Genomic Signaling Pathway

The canonical mechanism of testosterone action involves its interaction with the Androgen Receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1]

-

Ligand Binding and Receptor Activation: Testosterone diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is in an inactive state and complexed with heat shock proteins (HSPs).[2] Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[2]

-

Dimerization and Nuclear Translocation: The activated ARs then form homodimers.[3] This dimerization exposes a nuclear localization signal, facilitating the translocation of the AR dimer into the nucleus.[2]

-

DNA Binding and Recruitment of Co-regulators: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[1][2] The AR-DNA complex then recruits a host of co-regulatory proteins, including co-activators (e.g., SRC-1, CBP, p300) and co-repressors (e.g., N-CoR, SMRT), which modulate the transcriptional machinery.[4]

-

Gene Transcription: The recruitment of co-activators generally leads to histone acetylation and chromatin remodeling, making the DNA more accessible for RNA polymerase II and the basal transcription factors, thereby initiating or enhancing the transcription of androgen-responsive genes.[3] Conversely, the recruitment of co-repressors can lead to the suppression of gene transcription.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, testosterone can elicit rapid cellular responses through non-genomic signaling cascades that do not directly involve gene transcription but can indirectly influence it.[5] These pathways are often initiated at the cell membrane and involve the activation of second messenger systems.

-

Activation of Kinase Cascades: Testosterone can rapidly activate several kinase pathways, including the mitogen-activated protein kinase (MAPK), protein kinase A (PKA), and protein kinase C (PKC) pathways.[2]

-

Modulation of Intracellular Calcium: Testosterone has been shown to induce a rapid increase in intracellular calcium levels ([Ca2+]i).[5] This is often mediated through G-protein coupled receptors (GPCRs) at the cell membrane, leading to the activation of phospholipase C (PLC) and the subsequent release of calcium from intracellular stores.[3]

-

Crosstalk with Genomic Pathway: The kinases and second messengers activated through these non-genomic pathways can phosphorylate the AR and its co-regulators, thereby modulating their activity and influencing the transcription of target genes. This represents a point of convergence between the non-genomic and genomic signaling pathways.

Androgen-Regulated Genes

The activation of the AR by testosterone leads to changes in the expression of a wide array of genes in a tissue-specific manner. These genes are involved in various physiological processes, including cell growth and proliferation, metabolism, and protein synthesis.

Table 1: Examples of Androgen-Regulated Genes in Different Tissues

| Tissue/Cell Type | Gene | Regulation | Function | Reference |

| Prostate | PSA (KLK3) | Upregulated | Prostate-specific antigen, biomarker for prostate cancer | [1] |

| TMPRSS2 | Upregulated | Serine protease, involved in prostate cancer | [6] | |

| FKBP5 | Upregulated | Chaperone protein, implicated in AR signaling | [1] | |

| Muscle | IGF-1 | Upregulated | Insulin-like growth factor 1, promotes muscle growth | [5] |

| Myostatin | Downregulated | Negative regulator of muscle mass | N/A | |

| Follistatin | Upregulated | Inhibitor of myostatin | N/A | |

| Adipose Tissue | Lipoprotein lipase (B570770) (LPL) | Upregulated | Lipid metabolism | N/A |

| Hormone-sensitive lipase (HSL) | Upregulated | Lipolysis | [7] | |

| Bone | RUNX2 | Upregulated | Key transcription factor for osteoblast differentiation | N/A |

| Osteocalcin | Upregulated | Bone matrix protein | N/A | |

| Liver | SHBG | Downregulated | Sex hormone-binding globulin, regulates testosterone bioavailability | [2] |

| CYP enzymes | Modulated | Steroid metabolism | [2] |

Note: This table provides a selection of androgen-regulated genes. The complete androgen-responsive transcriptome is extensive and varies between cell types and physiological conditions. Data are primarily from studies on testosterone; specific quantitative data for this compound is limited.

Experimental Protocols for Studying Gene Expression

Several key experimental techniques are employed to investigate the effects of this compound on gene expression.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines for studying androgen action include prostate cancer cell lines (LNCaP, VCaP, PC3), muscle satellite cells (C2C12), and preadipocyte cell lines (3T3-L1).

-

Hormone Deprivation: Prior to treatment, cells are typically cultured in a medium containing charcoal-stripped serum to remove endogenous steroids.

-

TU Treatment: this compound, often dissolved in a vehicle like ethanol (B145695) or DMSO, is added to the culture medium at various concentrations and for different durations to assess dose-response and time-course effects.

RNA Extraction and Quantitative Real-Time PCR (qPCR)

This technique is used to quantify the expression levels of specific target genes.

-

RNA Isolation: Total RNA is extracted from cultured cells or tissues using methods such as TRIzol reagent or commercially available kits. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amplification is monitored in real-time, and the cycle threshold (Ct) value is used to determine the initial amount of the target mRNA.

-

Data Analysis: The relative gene expression is typically calculated using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin) that is not regulated by the treatment.

Microarray and RNA-Sequencing (RNA-Seq)

These high-throughput technologies allow for the comprehensive analysis of the entire transcriptome, providing a global view of gene expression changes in response to TU treatment.

-

Sample Preparation: RNA is extracted as described for qPCR.

-

Library Preparation (for RNA-Seq) or Labeling (for Microarray): For RNA-Seq, the RNA is fragmented, converted to cDNA, and sequencing adapters are ligated to the ends to create a library. For microarrays, the RNA is labeled with a fluorescent dye.

-

Sequencing (RNA-Seq) or Hybridization (Microarray): The RNA-Seq library is sequenced using a next-generation sequencing platform. For microarrays, the labeled RNA is hybridized to a chip containing thousands of known gene probes.

-

Data Analysis: The raw sequencing reads (RNA-Seq) or fluorescence intensities (microarray) are processed and analyzed to identify differentially expressed genes between TU-treated and control groups. This involves sophisticated bioinformatic pipelines for read mapping, normalization, and statistical analysis.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the specific DNA sites where the Androgen Receptor binds.

-

Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

-

Chromatin Shearing: The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the Androgen Receptor is used to immunoprecipitate the AR-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify the enrichment of specific DNA regions or by high-throughput sequencing (ChIP-Seq) to identify all AR binding sites across the genome.

Conclusion

This compound exerts its effects on gene expression primarily through the conversion to testosterone and the subsequent activation of the Androgen Receptor. The resulting modulation of gene transcription is a complex process involving both classical genomic and rapid non-genomic signaling pathways, as well as the interplay of numerous co-regulatory proteins. The use of high-throughput technologies like RNA-Seq and ChIP-Seq has significantly advanced our understanding of the androgen-regulated transcriptome. However, further research is needed to delineate the specific dose-dependent and time-course effects of this compound on gene expression in various target tissues to refine its therapeutic applications and to develop more targeted androgen-based therapies. This guide provides a foundational understanding of the key cellular and molecular events and the experimental approaches used to investigate them, serving as a valuable resource for researchers and professionals in the field.

References

- 1. Effects of Long-Acting Testosterone Undecanoate on Behavioral Parameters and Na + , K+-ATPase mRNA Expression in Mice with Alzheimer`s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Testosterone-induced permanent changes of hepatic gene expression in female mice sustained during Plasmodium chabaudi malaria infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Testosterone Administration on Liver Fat in Older Men With Mobility Limitation: Results From a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Testosterone on Cardiovascular Disease and Cardiovascular Risk Factors in Men: A Review of Clinical and Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 6. Modulation of Androgen Receptor Signaling in Hormonal Therapy-Resistant Prostate Cancer Cell Lines | PLOS One [journals.plos.org]

- 7. Testosterone suppresses the expression of regulatory enzymes of fatty acid synthesis and protects against hepatic steatosis in cholesterol-fed androgen deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability and Degradation of Testosterone Undecylenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation of testosterone (B1683101) undecylenate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of drug products containing this active pharmaceutical ingredient. This document summarizes key findings on the stability of testosterone undecylenate under various stress conditions, details the experimental protocols for stability-indicating assays, and illustrates the primary degradation pathways.

Introduction

This compound is a long-acting ester of testosterone used in androgen replacement therapy. The stability of the ester linkage is a critical factor for its formulation, storage, and in vivo performance. Understanding its degradation profile under various conditions is essential for developing stable dosage forms and ensuring patient safety and therapeutic efficacy. This guide focuses on the in vitro studies that elucidate the chemical and enzymatic degradation of this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. These studies expose the drug substance to conditions more severe than accelerated stability testing.

Summary of Forced Degradation Data

The following table summarizes the quantitative data from forced degradation studies on this compound, providing a comparative look at its stability under different stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Primary Degradant(s) | Reference(s) |

| Acid Hydrolysis | 1 M HCl | 1.5 hours | 12.45 | Testosterone | [1][2] |

| Base Hydrolysis | 1 M NaOH | 1.5 hours | 15.23 | Testosterone | [1][2] |

| Oxidative Degradation | 10% H₂O₂ at 60°C | 2 hours | 10.89 | Oxidation products | [1][2] |

| Thermal Degradation | 105°C | 48 hours | 8.76 | Thermally induced degradants | [1][2] |

Detailed Experimental Protocols for Forced Degradation

The following are detailed methodologies for conducting forced degradation studies on this compound.

-

Sample Preparation: Transfer 350 mg of this compound test sample into a 100 ml volumetric flask.[1][2]

-

Stress Application: Add 10 ml of 1 M hydrochloric acid (HCl) to the flask.[1][2]

-

Incubation: Sonicate the mixture for 30 minutes and then let it stand for 1.5 hours at room temperature.[1][2]

-

Neutralization: Neutralize the solution by adding 10 ml of 1 M sodium hydroxide (B78521) (NaOH).[1][2]

-

Dilution: Make up the volume to 100 ml with a suitable diluent (e.g., methanol).[1][2]

-

Final Preparation: Dilute 5 ml of the above solution into a 50 ml volumetric flask with the diluent for analysis.[1][2]

-

Sample Preparation: Transfer 350 mg of this compound test sample into a 100 ml volumetric flask.[1][2]

-

Stress Application: Add 10 ml of 1 M sodium hydroxide (NaOH) to the flask.[1][2]

-

Incubation: Sonicate the mixture for 30 minutes and then let it stand for 1.5 hours at room temperature.[1][2]

-

Neutralization: Neutralize the solution by adding 10 ml of 1 M hydrochloric acid (HCl).[1][2]

-

Dilution: Make up the volume to 100 ml with a suitable diluent.[1][2]

-

Final Preparation: Dilute 5 ml of the above solution into a 50 ml volumetric flask with the diluent for analysis.[1][2]

-

Sample Preparation: Transfer 350 mg of this compound test sample into a 100 ml volumetric flask.[1][2]

-

Stress Application: Add 10 ml of 10% hydrogen peroxide (H₂O₂) and sonicate for 60 minutes.[1][2]

-

Incubation: Heat the solution in a water bath at 60°C for 2 hours.[1][2]

-

Cooling and Dilution: Cool the solution to room temperature and make up the volume to 100 ml with the diluent.[1][2]

-

Final Preparation: Dilute 5 ml of the above solution into a 50 ml volumetric flask with the diluent for analysis.[1][2]

-

Sample Preparation: Transfer 350 mg of this compound test sample into a 100 ml volumetric flask.[1][2]

-

Stress Application: Place the flask in a hot air oven maintained at 105°C for 48 hours.[1][2]

-

Cooling and Dissolution: Cool the flask to room temperature and dissolve the contents in a suitable diluent, making up the volume to 100 ml.[1][2]

-

Final Preparation: Dilute 5 ml of the above solution into a 50 ml volumetric flask with the diluent for analysis.[1][2]

Experimental Workflow for Forced Degradation Studies

Enzymatic Degradation

This compound is a prodrug that is readily hydrolyzed by non-specific esterases in the body to release active testosterone. In vitro studies using various biological matrices are essential to understand the rate and extent of this conversion.

Stability in Biological Matrices

In vitro studies have demonstrated that this compound is unstable in matrices containing esterases, such as human plasma, serum, and simulated intestinal fluid. The primary degradation pathway is the hydrolysis of the undecylenate ester bond to form testosterone.[3][4] The rate of hydrolysis can be significant, with studies showing substantial degradation within minutes to hours of incubation.[4] It has been noted that in whole blood, the conversion to testosterone can be extensive, leading to an overestimation of testosterone concentrations if samples are not handled properly with enzyme inhibitors.

Detailed Protocol for In Vitro Enzymatic Hydrolysis in Simulated Intestinal Fluid

-

Preparation of Simulated Intestinal Fluid (FaSSIF): Prepare Fasted State Simulated Intestinal Fluid according to established protocols.

-

Addition of Esterase: To mimic the enzymatic conditions of the small intestine, add a mixture of esterases (e.g., porcine liver esterase) to the FaSSIF to a final concentration of 20 IU/mL.[4]

-

Incubation: Pre-incubate the reaction medium (1 mL) at 37°C for 5 minutes.[4]

-

Initiation of Reaction: Initiate the reaction by adding this compound to a final concentration of 10 µM.[4]

-

Sampling: Withdraw samples (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 45, and 60 minutes).[4]

-

Sample Quenching and Extraction: Immediately quench the enzymatic reaction by adding a suitable organic solvent (e.g., acetonitrile). Extract the analyte and internal standard using a liquid-liquid extraction procedure (e.g., with n-hexane).

-

Analysis: Analyze the samples by a validated analytical method, such as HPLC or LC-MS/MS, to determine the concentration of remaining this compound and the formed testosterone.

Degradation Pathway and Metabolic Conversion

The primary degradation of this compound is the cleavage of the ester bond. The resulting testosterone then undergoes further metabolism.

This compound Degradation Pathway

This compound is hydrolyzed by esterases to yield testosterone and undecylenic acid.[3] Testosterone is then further metabolized into two major active metabolites: dihydrotestosterone (DHT) by the enzyme 5α-reductase, and estradiol (E2) by the enzyme aromatase.[5]

Analytical Methodologies

A stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

A common and reliable method for the analysis of this compound is reverse-phase HPLC.

This method has been shown to be specific, accurate, precise, linear, and robust for the quantification of this compound.[1][2]

Conclusion

The in vitro stability of this compound is significantly influenced by pH, temperature, and the presence of esterases. Forced degradation studies reveal that it is susceptible to hydrolysis under both acidic and basic conditions, as well as to oxidative and thermal stress, with the primary degradation product of hydrolysis being testosterone. The enzymatic hydrolysis to testosterone is a rapid process in biological matrices. A validated stability-indicating HPLC method is crucial for monitoring the stability of this compound and quantifying its degradation products. The information presented in this guide provides a solid foundation for the development of stable and effective this compound drug products.

References

Testosterone undecylenate's role in male hypogonadism research models

## The Role of Testosterone (B1683101) Undecylenate in Male Hypogonadism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of testosterone undecylenate (TU) in preclinical research models of male hypogonadism. It covers the essential pharmacokinetics, details established experimental protocols, and presents quantitative data from key studies to facilitate the design and interpretation of future research in androgen replacement therapy.

Introduction to this compound in a Research Context

This compound is a long-acting ester of testosterone that has become a valuable tool in both clinical practice and preclinical research for modeling and treating male hypogonadism.[1][2][3] Its favorable pharmacokinetic profile, characterized by stable and prolonged release, allows for the maintenance of physiological testosterone levels in animal models over extended periods with infrequent administration.[4][5] This contrasts with shorter-acting esters like testosterone propionate, which cause rapid fluctuations in serum levels.[4][5] In research, this stability is crucial for accurately studying the long-term physiological and behavioral effects of testosterone replacement in induced hypogonadal states, most commonly in orchidectomized (castrated) rodents.

Pharmacokinetics and Dosing in Rodent Models

The primary advantage of TU in animal models is its ability to establish and maintain steady-state serum testosterone concentrations. Following a single intramuscular (i.m.) or subcutaneous (s.c.) injection, TU forms a depot from which it is slowly released and subsequently hydrolyzed by esterases into testosterone.

Studies in Wistar rats have demonstrated that a single subcutaneous injection of TU at a dose of 100-125 mg/kg can effectively restore and maintain physiological testosterone levels for at least four weeks in orchidectomized (ORX) rats.[4][5][6] Higher doses can produce supraphysiological, anabolic concentrations for up to six weeks.[4][5] This long duration of action makes TU superior to other testosterone preparations for long-term studies.[4]

Table 1: Comparative Pharmacokinetics of Testosterone Esters in Orchidectomized Rats

| Parameter | This compound (125 mg/kg s.c.) | Testosterone Propionate (40 mg/month s.c.) |

| Time to Peak Concentration | ~7 days | < 7 days |

| Duration of Action | ≥ 4 weeks | < 14 days[4][5] |

| Serum Level Stability | Favorable, continuous steady-state levels[4][5] | Short-lasting increase followed by rapid decline[4] |

| Key Outcome | Maintains physiological testosterone levels[4][6] | Leads to sub-physiological levels before 14 days[4] |

Data synthesized from studies in male Wistar rats.[4]

Experimental Protocols for Hypogonadism Models

The most common and effective method for creating a male hypogonadism research model is through surgical castration (bilateral orchidectomy). This procedure completely removes the primary source of endogenous testosterone production.

Protocol: Induction of Hypogonadism and TU Replacement

This protocol outlines a standard procedure for inducing hypogonadism in rats and initiating testosterone replacement therapy using TU.

1. Animal Model:

- Species: Male Wistar or Sprague-Dawley rats (Adult, e.g., 180-400g).[4][7]

- Acclimatization: House animals under standard conditions (20-22°C, 12:12h light-dark cycle) for at least one week prior to procedures.[8]

2. Induction of Hypogonadism (Bilateral Orchidectomy):

- Anesthesia: Anesthetize the rat using an appropriate method (e.g., diethyl ether or isoflurane).[8]

- Surgical Procedure:

- Make a small, single midline incision in the scrotal sac.

- Exteriorize each testis, ligate the spermatic cord and associated blood vessels with absorbable suture.

- Excise the testes distal to the ligature.

- Return the stumps to the scrotal sac and close the incision with sutures or wound clips.

- Sham Control: Perform a sham surgery on control animals, involving anesthesia and scrotal incision, but without ligation and removal of the testes.

- Post-Operative Care: Administer analgesics as required and monitor for signs of infection. Allow for a recovery period (e.g., 7-14 days) to ensure testosterone levels reach castrate levels.

3. This compound Administration:

- Preparation: TU is typically dissolved in a vehicle like castor oil or a similar vegetable oil.

- Dosage: For physiological replacement in rats, a dose of 100-125 mg/kg is recommended.[4][5][6]

- Administration: Administer as a single subcutaneous (s.c.) or intramuscular (i.m.) injection. The s.c. route is common and effective.[4]

- Control Groups:

- Sham-operated + Vehicle injection.

- Orchidectomized (ORX) + Vehicle injection.

- Orchidectomized (ORX) + TU injection.

4. Monitoring and Sample Collection:

- Blood Sampling: Collect blood samples periodically (e.g., weekly) via tail vein or saphenous vein to monitor serum testosterone levels.[4]

- Endpoint Analysis: At the conclusion of the study, collect terminal blood samples via cardiac puncture and harvest target tissues (e.g., prostate, seminal vesicles, muscle, bone) for weight and molecular analysis.

Visualization of Pathways and Workflows

Signaling Pathways

Testosterone exerts its effects primarily through the androgen receptor (AR), a ligand-dependent nuclear transcription factor.[9][10] The classical or "genomic" signaling pathway is the primary mechanism of action.

Caption: Classical genomic signaling pathway of androgens in a target cell.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of this compound in a hypogonadal rat model.

Caption: Preclinical workflow for evaluating TU in orchidectomized rats.

Conclusion

This compound serves as a highly effective and convenient tool for administering testosterone in preclinical models of male hypogonadism.[4][5] Its ability to provide stable, long-term physiological hormone replacement with minimal intervention makes it an ideal choice for research into the diverse effects of androgens on musculoskeletal, cardiovascular, neural, and reproductive systems.[10] The protocols and data presented in this guide offer a foundational resource for developing robust and reproducible studies in the field of androgen biology and therapy.

References

- 1. Testosterone undecanoate in the treatment of male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nandrolone decanoate–induced hypogonadism in male rats: Dose‐ and time‐dependent effects on pituitary and testicular hormonal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Testosterone Undecylenate in Non-Human Primates: A Technical Guide

Executive Summary